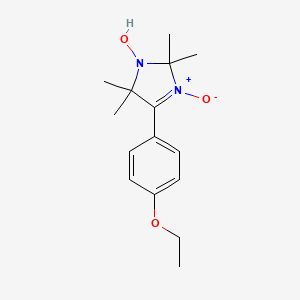![molecular formula C26H25BrN4O3S B11605274 5-{4-[(3-bromophenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide](/img/structure/B11605274.png)
5-{4-[(3-bromophenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Firefly luciferase-IN-4 is a chemical compound that has garnered significant attention in scientific research due to its unique properties and applications. This compound is a potent inhibitor of firefly luciferase, an enzyme responsible for the bioluminescence observed in fireflies. Firefly luciferase catalyzes the oxidation of luciferin, resulting in the emission of light. The inhibition of this enzyme by Firefly luciferase-IN-4 has opened up various avenues for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Firefly luciferase-IN-4 involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of Firefly luciferase-IN-4 is synthesized through a series of condensation and cyclization reactions. These reactions often require the use of strong acids or bases as catalysts.
Functional Group Modifications: The core structure is then modified by introducing various functional groups through substitution reactions. Common reagents used in these steps include halogenating agents, alkylating agents, and oxidizing agents.
Purification: The final product is purified using techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of Firefly luciferase-IN-4 is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring consistent quality.
Chemical Reactions Analysis
Types of Reactions
Firefly luciferase-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its inhibitory activity.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially altering its properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, are commonly used to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution Reagents: Halogenating agents (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
Firefly luciferase-IN-4 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a tool to study enzyme inhibition and reaction mechanisms. It is also employed in the development of new synthetic methodologies.
Biology: In biological research, Firefly luciferase-IN-4 is used to investigate the role of luciferase in bioluminescence and to study the regulation of gene expression.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting luciferase-related pathways.
Industry: Firefly luciferase-IN-4 is used in various industrial applications, including the development of bioluminescent assays for high-throughput screening and environmental monitoring.
Mechanism of Action
Firefly luciferase-IN-4 exerts its effects by binding to the active site of firefly luciferase, thereby inhibiting its catalytic activity. The compound interacts with key amino acid residues in the active site, preventing the binding of luciferin and the subsequent oxidation reaction. This inhibition disrupts the bioluminescence process, making Firefly luciferase-IN-4 a valuable tool for studying the enzyme’s function and regulation.
Comparison with Similar Compounds
Firefly luciferase-IN-4 is unique compared to other luciferase inhibitors due to its high potency and specificity. Similar compounds include:
Luciferase-IN-1: Another potent inhibitor of firefly luciferase, but with a different chemical structure and mechanism of action.
Luciferase-IN-2: A less potent inhibitor that requires higher concentrations to achieve similar levels of inhibition.
Luciferase-IN-3: An inhibitor with broader specificity, affecting multiple luciferase enzymes from different species.
The uniqueness of Firefly luciferase-IN-4 lies in its ability to selectively inhibit firefly luciferase with minimal off-target effects, making it a valuable tool for research and industrial applications.
Properties
Molecular Formula |
C26H25BrN4O3S |
|---|---|
Molecular Weight |
553.5 g/mol |
IUPAC Name |
5-[4-(3-bromoanilino)phthalazin-1-yl]-2-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C26H25BrN4O3S/c1-17-11-12-18(14-24(17)35(32,33)28-16-21-8-5-13-34-21)25-22-9-2-3-10-23(22)26(31-30-25)29-20-7-4-6-19(27)15-20/h2-4,6-7,9-12,14-15,21,28H,5,8,13,16H2,1H3,(H,29,31) |
InChI Key |
BUTGYOGXTZWBTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=CC=C4)Br)S(=O)(=O)NCC5CCCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[(2,4-dimethoxyphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11605200.png)
![2-(4-methoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11605202.png)
![3-[2-(4-ethoxyphenyl)-4H-chromen-4-yl]pentane-2,4-dione](/img/structure/B11605214.png)
![N,N-diethyl-2-(4-{4-[(4-fluorophenyl)amino]phthalazin-1-yl}phenoxy)acetamide](/img/structure/B11605228.png)
![7-(3-ethoxypropyl)-6-imino-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11605229.png)
![N-[5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2-(morpholin-4-yl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B11605232.png)

![2-methoxy-4-(methylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11605251.png)
![(2Z)-3-benzyl-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11605254.png)

![N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]pentanamide](/img/structure/B11605267.png)
![2,4-dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11605282.png)
![ethyl (5Z)-5-[[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B11605296.png)
![ethyl 1-benzyl-5-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-2-methyl-1H-indole-3-carboxylate](/img/structure/B11605299.png)
